2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline and indole intermediates separately, followed by their coupling through an acetamide linkage.
Synthesis of Quinoline Intermediate: The quinoline intermediate can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Synthesis of Indole Intermediate: The indole intermediate can be prepared through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves the coupling of the quinoline and indole intermediates using an appropriate acylating agent, such as acetic anhydride, under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the quinoline and indole moieties can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of quinoline-2,4-dione and indole-2,3-dione derivatives.
Reduction: Formation of quinoline-2,4-diol and indole-2,3-diol derivatives.
Substitution: Formation of various substituted quinoline and indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-methoxyindole: Studied for its potential as a serotonin receptor agonist and its role in neurological disorders.
Uniqueness
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its combined quinoline and indole structures, which confer a broad range of biological activities
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-20-4-2-3-19-17(20)9-11-25(19)12-10-23-22(27)14-29-16-7-5-15-6-8-21(26)24-18(15)13-16/h2-5,7,9,11,13H,6,8,10,12,14H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
LVNRWUCMSQCIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
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